molecular formula C19H20BrNO4 B4299285 3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B4299285
M. Wt: 406.3 g/mol
InChI Key: HEIZTSRYYRBYDS-UHFFFAOYSA-N
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Description

3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is an organic compound with a complex structure that includes a bromobenzoyl group, an isopropoxyphenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 4-isopropoxyaniline to form 3-[(3-bromobenzoyl)amino]-4-isopropoxyaniline. The final step involves the reaction of this intermediate with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the isopropoxyphenyl group can enhance the compound’s stability and solubility. The propanoic acid backbone may play a role in modulating the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromobenzoyl)propionic acid
  • 3-(benzoylamino)-3-(4-isopropoxyphenyl)propanoic acid

Uniqueness

3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is unique due to the presence of both a bromobenzoyl group and an isopropoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-12(2)25-16-8-6-13(7-9-16)17(11-18(22)23)21-19(24)14-4-3-5-15(20)10-14/h3-10,12,17H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIZTSRYYRBYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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